molecular formula C13H10N4S B2897666 4-(pyridin-3-ylamino)-1H-quinazoline-2-thione CAS No. 688354-84-9

4-(pyridin-3-ylamino)-1H-quinazoline-2-thione

Cat. No. B2897666
CAS RN: 688354-84-9
M. Wt: 254.31
InChI Key: PAFVGBHZGOYYPN-UHFFFAOYSA-N
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Description

“4-(pyridin-3-ylamino)-1H-quinazoline-2-thione” is a compound that contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also has a thione group (-C=S) and an amino group (-NH2) attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the quinazoline and pyridine rings . The presence of the thione group could introduce some degree of polarity.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as aromatic substitution, condensation, and cyclization .

Scientific Research Applications

Efficient Synthesis Techniques

A streamlined approach for synthesizing quinazolin-4-ylamine derivatives, including those related to 4-(pyridin-3-ylamino)-1H-quinazoline-2-thione, has been developed using microwave irradiation. This method offers an efficient, high-yielding pathway to produce a library of compounds, suggesting its utility in creating diverse chemical libraries for further biological evaluation (Yoon et al., 2004).

Antimicrobial and Antituberculosis Activity

A series of 4-(pyridylamino)-quinazolines has been prepared and evaluated for their antimicrobial properties, including activity against Mycobacterium tuberculosis. These compounds showed promising MIC90 values, indicating significant antimycobacterial potential. The study also explored the molecular docking to understand the interaction of these compounds with the bacterial target, suggesting their mechanism of action and providing a basis for further optimization (Dilebo et al., 2021).

Applications in Molecular Docking and Design

The development of novel quinazoline derivatives, including the synthesis of 4-(phenylamino)quinazoline-2(1H)-selones, highlights the adaptability of this scaffold in medicinal chemistry. The structural versatility allows for the exploration of different biological activities, including the potential for antimicrobial and anticancer agents. This adaptability is further exemplified by molecular docking studies that provide insights into the interaction of these compounds with biological targets (Atanassov et al., 2004).

Anticancer Potential

Research into the synthesis of quinazoline derivatives has also indicated their potential as anticancer agents. For example, novel fused Pyrido[2,1-b] quinazoline compounds have been designed and synthesized, with some showing potent cytotoxicity against lung cancer cell lines. These findings suggest that quinazoline derivatives could serve as a basis for developing new anticancer therapies, with specific compounds inducing apoptosis and inhibiting cell growth in cancer cell lines (Bathula et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not known due to the lack of specific studies .

Future Directions

Given the presence of the quinazoline core, which is found in many biologically active compounds, this compound could be of interest in medicinal chemistry. Further studies could focus on its synthesis, characterization, and potential biological activities .

properties

IUPAC Name

4-(pyridin-3-ylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c18-13-16-11-6-2-1-5-10(11)12(17-13)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFVGBHZGOYYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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